Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
The compound “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” would likely consist of a pyrazole ring attached to a phenylethyl group and an ethyl carboxylate group .Chemical Reactions Analysis
Again, while specific reactions involving “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” are not available, pyrazole compounds are known to participate in various chemical reactions. For instance, they can undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate” are not available, similar compounds often have a strong aroma and are used in the fragrance industry .Scientific Research Applications
Analysis of Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate Applications
Isoxazole Derivatives Synthesis: This compound is used in synthesizing isoxazole-4-carboxylic acid derivatives, which have potential applications in pharmaceuticals and agrochemicals due to their biological activities .
Intermediate in Organic Synthesis: It acts as an intermediate for further chemical transformations in organic synthesis, leading to a variety of end products with diverse applications .
Serotonin Receptor Binding: Compounds with a phenethylamine structure have shown selective binding towards serotonin (5-HT) receptor subtypes, indicating potential use in therapeutic compounds targeting these pathways .
Flavoring Agents: The phenethyl moiety is known for its rose-like odor, suggesting that this compound could be used to synthesize flavoring agents like 2-phenylethanol and 2-phenylethyl acetate .
Fentanyl Analogs Metabolism: Given the structural similarity to fentanyl analogs, there may be research interest in studying its metabolic pathways and potencies, contributing to forensic and toxicological sciences .
Mechanism of Action
Target of Action
Ethyl 5-phenethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties . .
Mode of Action
It’s known that the biological properties of pyrazole derivatives can be significantly modified by the presence of different substituents on the pyrazole ring and the phenyl ring .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrazole derivatives have been reported to possess antibacterial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties , suggesting that they can induce a variety of molecular and cellular changes.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)12-10-15-16-13(12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFRUBMFQQNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenethyl-1H-pyrazole-4-carboxylate |
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